molecular formula C6H9ClN2O3 B2760400 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride CAS No. 2140326-74-3

5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride

Cat. No.: B2760400
CAS No.: 2140326-74-3
M. Wt: 192.6
InChI Key: WQCBKTCAXOUQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C6H8N2O3·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing an oxirane and an amine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxa-2,6-diazaspiro[34]oct-6-ene-7-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool to study biochemical pathways.

Medicine: In medicine, the compound has been investigated for its potential therapeutic effects. For example, derivatives of this compound have been explored as antagonists for somatostatin receptor subtype 5 (SSTR5), which is a target for the treatment of type 2 diabetes mellitus .

Industry: In industrial applications, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as an SSTR5 antagonist, it binds to the somatostatin receptor subtype 5, inhibiting its activity. This interaction can modulate insulin secretion and glucose levels, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

    Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride: This compound has a similar spirocyclic structure but with a methyl ester group instead of a carboxylic acid.

    7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride:

Uniqueness: 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This configuration provides distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h7H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCBKTCAXOUQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC12CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.